7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline
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Overview
Description
7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline is a complex organic compound with the molecular formula C8HBrCl2FIN2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline typically involves multi-step organic reactions. One common method includes the halogenation of quinazoline derivatives. The process often starts with the preparation of a quinazoline core, followed by sequential halogenation reactions to introduce bromine, chlorine, fluorine, and iodine atoms at specific positions on the quinazoline ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the halogenation reactions. The final product is usually purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline undergoes various chemical reactions, including:
Substitution Reactions: Halogen atoms on the quinazoline ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted quinazolines, quinazoline N-oxides, and dihydroquinazolines .
Scientific Research Applications
7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-2,4-dichloro-8-fluoro-6-(3-furyl)quinazoline
- 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline
Uniqueness
7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline is unique due to the presence of multiple halogen atoms, which can significantly influence its chemical reactivity and biological activity. The combination of bromine, chlorine, fluorine, and iodine atoms on the quinazoline ring provides a distinct electronic environment, making it a valuable compound for various research applications .
Properties
IUPAC Name |
7-bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HBrCl2FIN2/c9-4-3(13)1-2-6(5(4)12)14-8(11)15-7(2)10/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHLGMIULROOSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1I)Br)F)N=C(N=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HBrCl2FIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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